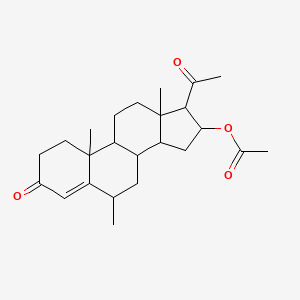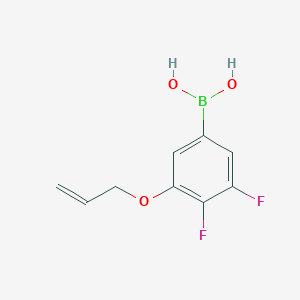
3-(Allyloxy)-4,5-difluorophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Allyloxy)-4,5-difluorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with allyloxy and difluoro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-4,5-difluorophenylboronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-allyloxy-4,5-difluorophenylboronic acid from commercially available precursors.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and greener solvents to enhance the efficiency and sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Allyloxy)-4,5-difluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols or alkanes.
Substitution: The allyloxy and difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
3-(Allyloxy)-4,5-difluorophenylboronic acid has several scientific research applications, including:
Biology: The compound can be used to develop boron-containing drugs with potential therapeutic applications.
Medicine: Research is ongoing to explore its use in the design of enzyme inhibitors and other bioactive molecules.
Industry: It finds applications in the development of advanced materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Allyloxy)-4,5-difluorophenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The molecular pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Allyloxy)-2-hydroxy-1-propane sulfonic acid sodium salt
- 3-Allyloxy-4H-chromenones
- 3-Allyloxycarbonylamino-2-(Fmoc-amino)propionic acid
Uniqueness
3-(Allyloxy)-4,5-difluorophenylboronic acid is unique due to the presence of both allyloxy and difluoro substituents on the phenyl ring, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
1162261-95-1 |
|---|---|
Formule moléculaire |
C9H9BF2O3 |
Poids moléculaire |
213.98 g/mol |
Nom IUPAC |
(3,4-difluoro-5-prop-2-enoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H9BF2O3/c1-2-3-15-8-5-6(10(13)14)4-7(11)9(8)12/h2,4-5,13-14H,1,3H2 |
Clé InChI |
ZZXHUEXMZCQHRF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C(=C1)F)F)OCC=C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


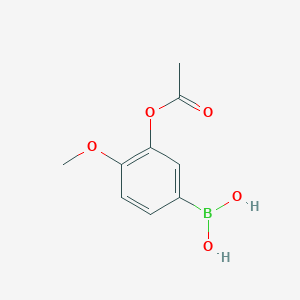
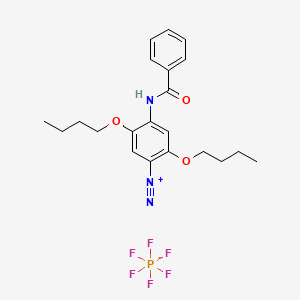
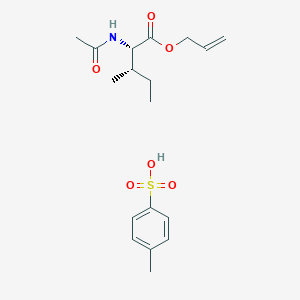
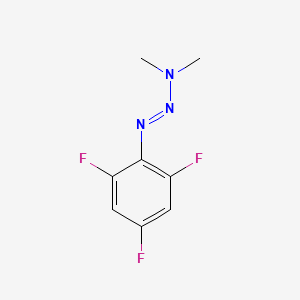
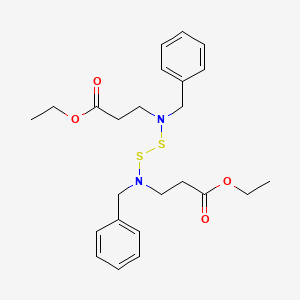
![6-Hydroxy-2,2-dimethyl-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)dihydrofuro[2,3-d][1,3]dioxol-3a(5h)-yl 4-methylbenzenesulfonate](/img/structure/B13405298.png)
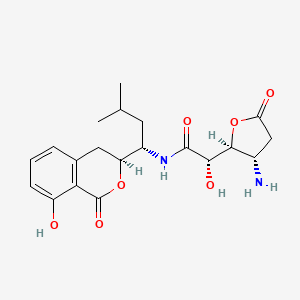
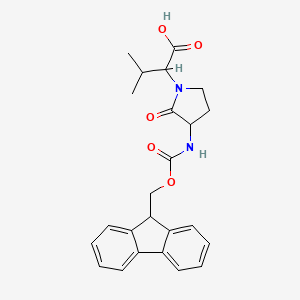
![(2-Methyl-1,1-dioxido-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B13405325.png)
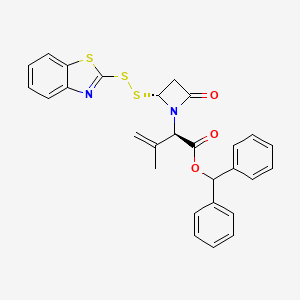
![(16R,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B13405343.png)

![(E)-4-[[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B13405357.png)
